B1575126 MAPK/MAK/MRK overlapping kinase (11-20)

MAPK/MAK/MRK overlapping kinase (11-20)

Cat. No.: B1575126
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Description

Historical Discovery and Nomenclature

The discovery of MAPK/MAK/MRK overlapping kinase emerged from systematic efforts to identify novel members of the mitogen-activated protein kinase superfamily in the late 1990s. The complexity and diversity of cellular responses in mammalian systems suggested the existence of previously unidentified kinase family members, prompting researchers to explore the molecular landscape of protein kinases more comprehensively. The initial molecular cloning and characterization work, published in 1999, represented a significant milestone in expanding our understanding of the mitogen-activated protein kinase superfamily diversity.

The protein was originally isolated through molecular cloning techniques that involved screening for novel kinase sequences with similarity to known mitogen-activated protein kinase family members. The researchers isolated full-length mouse and human complementary DNA sequences that encoded complete open reading frames of this novel protein kinase. The human variant consists of 419 amino acids while the mouse variant contains 420 amino acids, both with a calculated molecular weight of approximately 48 kilodaltons. This size difference reflects minor species-specific variations that are common among orthologous proteins across different mammalian species.

The nomenclature of this kinase reflects its unique position within the protein kinase classification system. The designation "MAPK/MAK/MRK overlapping kinase" arose from its structural similarities to multiple kinase subfamilies, particularly its modest similarity to members of the mitogen-activated protein kinase superfamily and to male germ cell-associated kinase and male germ cell-associated kinase-related kinase. This naming convention acknowledges the protein's intermediate characteristics that span multiple kinase classifications, making it distinct from any single established subfamily.

Alternative nomenclature for this protein includes several designations that reflect different aspects of its discovery and characterization. The protein is also known as renal tumor antigen, which stems from its initial identification as a tumor-associated antigen recognized by autologous cytolytic T cells. This designation emerged from early cancer research where the protein was isolated from renal cell carcinoma, although subsequent studies revealed its broader expression patterns in normal tissues and various tumor types. The multiple naming conventions highlight the diverse research contexts in which this kinase has been studied and the gradual understanding of its multifaceted roles in cellular biology.

Structural Classification Within the MAPK Superfamily

The structural architecture of MAPK/MAK/MRK overlapping kinase places it within a unique position in the mitogen-activated protein kinase superfamily classification system. The protein contains all essential protein serine/threonine kinase consensus motifs that define the kinase domain structure, establishing its fundamental catalytic capabilities. However, its overall sequence similarity to classical mitogen-activated protein kinases is modest, suggesting evolutionary divergence from the canonical mitogen-activated protein kinase pathway components.

A critical structural feature that distinguishes this kinase is the presence of a threonine-glutamate-tyrosine motif in the activation loop domain, mirroring the characteristic dual phosphorylation site found in classical mitogen-activated protein kinases. This motif is essential for kinase activation through phosphorylation events and represents a conserved regulatory mechanism shared with other mitogen-activated protein kinase family members. The presence of this motif suggests that the protein retains fundamental regulatory mechanisms similar to those governing classical mitogen-activated protein kinase activation, despite its overall sequence divergence.

The domain organization of MAPK/MAK/MRK overlapping kinase follows a characteristic pattern observed across the kinase subfamily. All members possess an amino-terminal kinase domain coupled with a variable-length carboxyl-terminal tail that extends approximately 100 to 300 amino acids without any recognizable functional domains. This structural arrangement differs from many other kinase families that often contain additional regulatory or targeting domains within their carboxyl-terminal regions. The absence of known functional domains in the carboxyl-terminal tail suggests either unique regulatory mechanisms or undiscovered functional elements that await further characterization.

The kinase domain itself exhibits the typical protein kinase fold structure with the characteristic bilobal architecture that defines the catalytic core of all protein kinases. Within this domain, the protein contains the essential catalytic residues and structural elements required for adenosine triphosphate binding and substrate phosphorylation. The specific arrangement of these elements, combined with the unique sequence composition, contributes to the distinct substrate specificity and regulatory properties that differentiate this kinase from other superfamily members.

Subcellular localization studies have revealed that MAPK/MAK/MRK overlapping kinase is distributed between cytoplasmic and nuclear compartments, indicating its potential involvement in diverse cellular processes. This dual localization pattern suggests multiple functional roles and the possibility of compartment-specific substrate interactions. The cytoplasmic localization aligns with its demonstrated ability to interact with various cellular chaperones and regulatory proteins, while nuclear presence indicates potential roles in transcriptional regulation or chromatin-associated processes.

Evolutionary Conservation Across Species

The evolutionary history of MAPK/MAK/MRK overlapping kinase reveals fascinating patterns of conservation and loss across different eukaryotic lineages. Phylogenetic analysis indicates that this kinase represents a primordial eukaryotic kinase that was predicted to exist in the last common ancestor of all eukaryotes. This ancient origin underscores the fundamental importance of this kinase family in early eukaryotic evolution and suggests essential cellular functions that were established during the initial diversification of eukaryotic life.

Despite its ancient origins, the evolutionary trajectory of MAPK/MAK/MRK overlapping kinase has been marked by selective loss in several major lineages. The kinase has been completely lost from nematodes, insects, fungi, and higher plants. This pattern of lineage-specific loss is particularly intriguing because it suggests that while the kinase was important in early eukaryotic evolution, its functions became dispensable or were replaced by alternative mechanisms in certain evolutionary branches. The correlation between kinase loss and the absence of motile cilia in some of these lineages provides clues about the potential functional significance of this evolutionary pattern.

The retention of MAPK/MAK/MRK overlapping kinase in vertebrates and certain other lineages indicates continued functional importance in these organisms. The conservation of the kinase in organisms that maintain motile cilia suggests a potential connection between kinase function and ciliary biology. This hypothesis is supported by functional studies in Chlamydomonas, where the related protein regulates flagellum growth and interacts genetically with other ciliary kinases, providing direct evidence for ciliary involvement in at least some organisms.

Comparative analysis of MAPK/MAK/MRK overlapping kinase sequences across different species reveals both conserved structural elements and species-specific variations. The kinase domain shows high conservation across species that retain the protein, indicating strong selective pressure to maintain catalytic function and substrate recognition capabilities. However, the carboxyl-terminal regions show greater variability, suggesting that regulatory mechanisms and protein interactions may have diverged between species while core catalytic functions remained preserved.

The tissue-specific expression patterns of MAPK/MAK/MRK overlapping kinase also show interesting evolutionary conservation and divergence. In humans, the transcript is expressed in testis, thyroid, and retina, while mouse expression is largely concentrated in testis and potentially in stem cell lines. Mouse studies have revealed selective expression in intestinal crypt cells under the regulation of caudal-type homeodomain transcription factor 2, indicating specialized roles in tissue homeostasis and differentiation. These expression patterns suggest that the kinase has evolved tissue-specific functions that may reflect the particular physiological requirements of different organ systems.

The evolutionary relationship between MAPK/MAK/MRK overlapping kinase and other kinase families provides insights into the broader evolution of cellular signaling networks. The kinase shows relationships to several other kinase subfamilies, including male germ cell-associated kinase and cyclin-dependent kinase subfamilies, suggesting common evolutionary origins and potential functional overlaps. These relationships highlight the complex evolutionary history of protein kinase families and the dynamic nature of signaling network evolution in eukaryotes.

Analysis of evolutionary constraints and selection pressures acting on MAPK/MAK/MRK overlapping kinase reveals patterns consistent with functional importance in specific cellular contexts. The conservation of key structural elements, including the activation loop motif and essential catalytic residues, indicates strong purifying selection to maintain kinase function. However, the variability in expression patterns and the loss of the kinase in certain lineages suggest that its functions are context-dependent and may be particularly important under specific physiological or environmental conditions.

Species Protein Length (amino acids) Molecular Weight (kDa) Expression Pattern Conservation Status
Human 419 48 Testis, thyroid, retina Conserved
Mouse 420 48 Testis, intestinal crypt Conserved
Chlamydomonas Variable Variable Flagella Conserved (as related protein)
Nematodes - - - Lost
Insects - - - Lost
Fungi - - - Lost
Higher plants - - - Lost

Properties

sequence

SPSSNRIRNT

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

MAPK/MAK/MRK overlapping kinase (11-20)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Kinases

MOK shares functional and structural similarities with other MAPK-related kinases but exhibits distinct regulatory and pathological roles. Below is a detailed comparison:

Structural Features
Feature MOK CILK1/ICK MAK Typical MAPKs (e.g., ERK, p38)
Catalytic Domain MAPK-like + CDK-like motifs MAPK-like + CDK-like motifs MAPK-like MAPK-specific motifs
Gatekeeper Residue Cysteine Methionine/Leucine Methionine Threonine/Phenylalanine
Phosphorylation Lip Absent Absent Absent Present (dual phosphorylation)
Subfamily RCK family RCK family RCK family ERK, JNK, p38 subfamilies

Key Insights :

  • MOK and CILK1/ICK share hybrid catalytic domains with both MAPK and cyclin-dependent kinase (CDK) motifs, unlike typical MAPKs .
  • The cysteine gatekeeper in MOK (absent in CILK1, MAK, and conventional MAPKs) enables covalent inhibition strategies, a unique therapeutic opportunity .
Functional Roles
Process MOK CILK1/ICK MAK Typical MAPKs
Neuroinflammation Regulates Brd4-mediated IFN and cytokine responses in microglia No known role No known role Modulates cytokine release via JNK/p38
Apoptosis Induces caspase-3 activation in ALS models and mollusks Regulates ciliogenesis Spermatogenesis Context-dependent pro/anti-apoptotic roles
Immune Signaling Links TDP-43 aggregates to caspase-3/IL-18 in microglia Not characterized Not characterized Central to TLR and NF-κB pathways
Cancer/Editing Hyperedited in melanoma relapse Associated with colorectal cancer Overexpressed in prostate cancer Mutated in 30% of cancers

Key Insights :

  • Unlike typical MAPKs, MOK’s RNA editing correlates with therapy resistance in melanoma but lacks association with ADAR1 expression, suggesting distinct regulatory mechanisms .
Inhibitor Specificity
Kinase Selective Inhibitors Off-Targets Clinical Relevance
MOK Covalent electrophiles (e.g., vinylsulfonamides) SgK494 ALS, melanoma
CILK1 None reported N/A Epilepsy, ciliopathies
ERK/p38 ATP-competitive (e.g., SCH772984, doramapimod) Broad kinase inhibition Cancer, inflammation

Key Insights :

  • MOK’s cysteine gatekeeper allows selective targeting with minimal off-target effects, unlike ERK/p38 inhibitors .
  • No selective inhibitors exist for CILK1 or MAK, highlighting MOK’s unique druggability .

Research Findings and Therapeutic Implications

ALS and Neuroinflammation
  • MOK is upregulated in ALS patient spinal cords and promotes Brd4-dependent cytokine production. Chemical inhibition of MOK reduces microglial activation and slows disease progression in models .
  • Unlike p38 MAPK, which broadly regulates neuroinflammation, MOK specifically links TDP-43 pathology to caspase-3/IL-18 signaling, offering a precision target .
Cancer and RNA Editing
  • MOK mRNA is hyperedited (A-to-I) in melanoma patients relapsing after targeted therapy, independent of ADAR1 expression. This contrasts with NTRK1 editing, which correlates with MEK inhibitor resistance .
  • In contrast to ERK mutations driving oncogenesis, MOK’s role in cancer remains unclear but may involve epigenetic regulation .
Apoptosis in Non-Mammalian Systems
  • In Cristaria plicata (a mollusk), MOK knockdown induces caspase-mediated apoptosis, a conserved role diverging from MAK/CILK1 functions .

Preparation Methods

Peptide Synthesis and Purification

The peptide corresponding to the amino acid sequence 11-20 of MAPK/MAK/MRK overlapping kinase is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves sequential addition of protected amino acids to a growing peptide chain anchored to a resin. The sequence for this epitope is SPSSNRIRNT, as noted in peptide synthesis catalogs specializing in research peptides derived from human sources.

  • Synthesis Details :

    • The peptide is synthesized on a solid support using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
    • Each amino acid is coupled stepwise with activation agents to ensure high coupling efficiency.
    • Post-synthesis, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) mixtures.
  • Purification :

    • Crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
    • Purity is confirmed by mass spectrometry and analytical HPLC to ensure >95% purity for biological assays.

Recombinant Protein Expression and Isolation

For the preparation of the full kinase or larger protein fragments containing the 11-20 region, recombinant DNA technology is employed:

  • Gene Cloning :

    • The gene encoding MAPK/MAK/MRK overlapping kinase is cloned into an expression vector compatible with bacterial (e.g., E. coli) or eukaryotic (e.g., yeast, insect, or mammalian cells) systems.
  • Expression Systems :

    • Bacterial expression is common for peptide fragments or domains, using inducible promoters.
    • For full-length or post-translationally modified proteins, yeast or mammalian cells are preferred to ensure proper folding and modifications.
  • Purification :

    • Proteins are typically tagged (e.g., His-tag, GST-tag) to facilitate affinity chromatography purification.
    • After cell lysis, the protein is isolated using nickel affinity or glutathione resin, followed by size-exclusion chromatography for further purification.
  • Quality Control :

    • Protein purity and identity are confirmed by SDS-PAGE and Western blotting using specific antibodies.
    • Functional assays or kinase activity tests validate protein functionality.

Sample Preparation for Functional and Phosphorylation Studies

Phosphorylation status and kinase activity are critical for MAPK/MAK/MRK overlapping kinase function. Preparation of samples for these studies involves:

  • Cell Culture and Labeling :

    • Cells expressing the kinase or mutants (e.g., kinase-dead mutants) are cultured under defined conditions.
    • Metabolic labeling with isotopes (e.g., SILAC: Stable Isotope Labeling by Amino acids in Cell culture) is used for quantitative phosphoproteomics.
  • Cell Lysis and Protein Extraction :

    • Cells are lysed in buffers containing high concentrations of urea (8 M) and protease/phosphatase inhibitors to preserve phosphorylation states.
    • Mechanical disruption methods such as bead beating ensure efficient lysis.
  • Protein Quantification and Digestion :

    • Protein concentration is measured (e.g., Bradford assay).
    • Proteins are reduced, alkylated, and digested with trypsin to generate peptides suitable for mass spectrometry.
  • Peptide Fractionation and Phosphopeptide Enrichment :

    • Peptides are fractionated by strong cation exchange chromatography.
    • Phosphopeptides are enriched using zirconium dioxide (ZrO2) affinity under acidic conditions.
    • Enriched phosphopeptides are eluted and analyzed by nanoLC-MS/MS for site-specific phosphorylation mapping.

Advanced Computational and AI-Assisted Preparation Insights

    • Starting from experimentally determined or predicted structures, AI algorithms simulate alternative functional states and conformational dynamics.
    • Molecular simulations with enhanced sampling techniques and trajectory clustering generate a robust ensemble of kinase conformations.
  • Applications :

    • These models assist in understanding kinase activation mechanisms.
    • They provide a foundation for structure-based drug design targeting MAPK/MAK/MRK overlapping kinase.

Summary Table of Preparation Methods

Preparation Step Methodology/Technique Key Details/Notes References
Peptide Synthesis Solid-phase peptide synthesis (Fmoc chemistry) Sequence: SPSSNRIRNT; purified by RP-HPLC; >95% purity
Recombinant Protein Expression Cloning in bacterial/mammalian systems Tagged proteins purified by affinity chromatography General knowledge
Cell Lysis and Protein Extraction Bead beating in 8 M urea buffer with inhibitors Preserves phosphorylation; used for mass spectrometry sample prep
Protein Digestion and Peptide Prep Trypsin digestion; reduction and alkylation Prepares peptides for LC-MS/MS analysis
Phosphopeptide Enrichment ZrO2 affinity chromatography under acidic conditions Enriches phosphorylated peptides for site-specific analysis
Structural Ensemble Generation AI-driven molecular simulations and clustering Provides dynamic conformational states for drug design

Research Findings Related to Preparation

  • The SILAC-based phosphoproteomic approach enables quantitative analysis of kinase activity and substrate phosphorylation, critical for understanding MAPK/MAK/MRK overlapping kinase regulation.
  • AI-based conformational studies reveal multiple functional states of the kinase, highlighting the importance of dynamic structural ensembles in kinase function and inhibitor design.
  • Peptide synthesis of the 11-20 epitope supports immunological research, including antigen presentation studies restricted by HLA-B7, relevant for cancer and immune research.

Q & A

Q. What is the role of MOK in regulating mTOR signaling, and how does this impact metabolic diseases like type 1 diabetes (T1DM)?

MOK negatively regulates mTORC1 signaling, influencing metabolic pathways in immune cells. In pediatric T1DM patients, MOK1 mRNA levels are significantly downregulated in peripheral blood mononuclear cells (PBMCs), correlating with adverse lipid profiles and cardiovascular risk factors. This downregulation may exacerbate pro-inflammatory T-cell activity, contributing to autoimmune β-cell destruction. Methodologies include qPCR normalization to housekeeping genes (e.g., β-actin) and Spearman correlation analysis to link MOK expression with clinical parameters like triglycerides and systolic blood pressure .

Q. What are the standard methodologies for quantifying MOK and mTOR mRNA levels in human PBMCs?

RNA is isolated using TRIzol-chloroform extraction, followed by UV analysis for purity. Reverse transcription and real-time PCR are performed with TaqMan® probes (e.g., Hs00179504_m1 for MOK1) or SYBR Green primers (e.g., for mTOR). Normalization to housekeeping genes (β-actin or GAPDH) and statistical analysis (Mann-Whitney test for non-normal distributions) are critical for robust comparisons between cohorts .

Q. How does MOK influence T-cell function and autoimmunity in T1DM?

MOK1 downregulation in PBMCs (70-90% T-cells) correlates with NLRP3 inflammasome activation, increasing IL-1β/IL-18 secretion. This promotes pro-inflammatory T-cell polarization, a key driver of β-cell autoimmunity. Functional studies use LPS/PGN-stimulated PBMC models and cytokine profiling to validate these pathways .

Q. What statistical methods are appropriate for analyzing MOK expression correlations in clinical studies?

Non-parametric tests (e.g., Spearman’s rank correlation) are used for skewed data. Multivariate logistic regression adjusts for confounders like age, sex, and CRP levels. BMI-stratified analysis (e.g., 85th percentile cutoff) identifies subgroups with significant MOK/mTOR downregulation .

Advanced Research Questions

Q. How can researchers design experiments to investigate MOK's phosphorylation of Brd4 in microglial inflammation and ALS?

In vitro models: Treat microglial cell lines with TDP-43 aggregates or chemical MOK inhibitors (e.g., staurosporine analogs). Measure Brd4 phosphorylation (Ser492) via immunoblotting. In vivo: Use ALS mouse models to assess MOK inhibition effects on neuroinflammation and disease progression via histopathology and cytokine arrays .

Q. What experimental approaches resolve contradictions in MOK's role in cancer (overexpression) versus metabolic diseases (downregulation)?

Tissue-specific CRISPR/Cas9 knockout models (e.g., renal cancer vs. PBMCs) clarify context-dependent functions. Epigenetic profiling (e.g., methylation arrays) identifies promoter regulation differences. Multi-omics integration (RNA-seq, phosphoproteomics) maps signaling networks in disease-specific contexts .

Q. How do researchers validate the specificity of MOK inhibitors in kinase activity assays?

Kinase profiling panels (e.g., Eurofins KinaseProfiler) test inhibitor selectivity across 300+ kinases. CRISPR-generated MOK-knockout cell lines serve as negative controls for off-target effects. Phospho-specific antibodies (e.g., anti-pBrd4 Ser492) confirm pathway modulation .

Q. What challenges arise when studying MOK's pro-apoptotic role in invertebrates (e.g., Cristaria plicata) versus mammals?

Invertebrate models (e.g., mollusks) use RNAi knockdown and LPS-induced apoptosis assays, while mammalian systems require conditional knockout mice. Cross-species phosphoproteomics identifies conserved vs. divergent substrates (e.g., caspase-3 interaction in apoptosis) .

Q. How can multi-omics approaches elucidate MOK's signaling networks in neuroinflammation and cancer?

Transcriptomics (RNA-seq) identifies MOK-regulated genes (e.g., NLRP3, IL-18). Phosphoproteomics pinpoints substrates like Brd4. Spatial transcriptomics in ALS spinal cords maps microglial MOK expression gradients. Functional validation uses ChIP-seq for Brd4 chromatin occupancy changes .

Q. What mechanisms explain MOK's dual role in inhibiting mTORC1 (metabolic regulation) and activating Brd4 (inflammatory signaling)?

Compartmentalization studies (e.g., subcellular fractionation) reveal mTORC1 inhibition in lysosomes versus Brd4 phosphorylation in the nucleus. Co-immunoprecipitation assays identify context-specific binding partners. Pharmacological disruption (e.g., rapamycin + MOK inhibitors) dissects pathway crosstalk .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.